molecular formula C9H16N4O B13638728 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13638728
M. Wt: 196.25 g/mol
InChI Key: QFKAYPBWNFFBEF-UHFFFAOYSA-N
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Description

1-((4-Methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 4-methylmorpholin-2-ylmethyl group and an amine group at the 4-position.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[(4-methylmorpholin-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H16N4O/c1-12-2-3-14-9(6-12)7-13-5-8(10)4-11-13/h4-5,9H,2-3,6-7,10H2,1H3

InChI Key

QFKAYPBWNFFBEF-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4-methylmorpholine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Solubility Trends Purity (Typical) Reference
1-((4-Methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine C₁₀H₁₇N₅O 223.28 4-Methylmorpholin-2-ylmethyl High (polar morpholine) N/A -
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ 208.65 3-Chloropyridin-4-ylmethyl Moderate (aromatic Cl) 95%
1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-amine C₉H₁₆N₄O 196.25 Morpholin-4-ylethyl High (ether linkage) 95%
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Cyclopropyl, pyridin-3-yl Moderate (hydrophobic) 95%
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₁N₅ 177.21 1-Methylpyrazol-3-ylmethyl Low (non-polar methyl) 95%
Key Observations:
  • Solubility : The morpholine-containing compounds (target and 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine) exhibit enhanced solubility due to the oxygen-rich morpholine group, contrasting with chloropyridinyl or cyclopropyl analogs .
  • Molecular Weight : The target compound (223.28 g/mol) falls within the typical range for drug-like molecules, comparable to cyclopropyl derivatives (229.28 g/mol) .
  • Purity : Commercial analogs often achieve 95% purity, suggesting feasible synthesis routes for the target compound .

Biological Activity

1-((4-Methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine is C10H18N4O, with a molecular weight of 210.28 g/mol. The compound features a pyrazole ring linked to a morpholine moiety, which contributes to its distinct chemical properties.

Biological Activity

Recent studies have highlighted the biological activity of 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of serine proteases, which are critical in various physiological processes. Specifically, it has been identified as an inhibitor of TMPRSS2, a protease involved in viral entry mechanisms, including SARS-CoV-2, the virus responsible for COVID-19 .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionTMPRSS2 (serine protease)
Receptor ModulationPotential interactions with kinases
Metabolic InfluenceModulation of metabolic pathways

The mechanism through which 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine exerts its effects involves binding to specific active sites on target enzymes and receptors. This binding alters the normal function of these proteins, leading to therapeutic outcomes such as reduced viral entry or altered metabolic processes.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various experimental settings:

  • COVID-19 Treatment : In a study aimed at discovering druggable inhibitors for COVID-19, 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine was found to significantly inhibit TMPRSS2 activity, suggesting its potential as a therapeutic agent against the virus .
  • Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicate that it may influence cell proliferation and apoptosis through its action on specific kinases involved in tumor growth pathways .

Synthesis

The synthesis of 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to form the pyrazole structure.
  • Introduction of Morpholine : Reacting the pyrazole with morpholine derivatives under controlled conditions to achieve the final product.

Table 2: Synthetic Pathway Overview

StepDescription
Step 1Synthesis of pyrazole ring
Step 2Reaction with morpholine
Step 3Purification and characterization

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